Scientific Field: Organic Chemistry
Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols.
Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects.
Scientific Field: Materials Science
Application Summary: Magnesium is used for engineering applications in automotive, aerospace, and consumer electronics.
Results or Outcomes: Magnesium has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications.
Scientific Field: Chemical Science
Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis.
Methods of Application: The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach.
Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation.
Application Summary: Phenylmagnesium bromide is a Grignard reagent and is often used as a synthetic equivalent for the phenyl “Ph −” synthon.
Methods of Application: Phenylmagnesium bromide is prepared by reaction of bromobenzene with magnesium metal.
Results or Outcomes: The compound invariably forms an adduct with two OR 2 ligands from the ether or THF solvent.
Magnesium,bromo[3-(phenylmethoxy)phenyl]- is an organometallic compound characterized by its unique structure, which includes a magnesium atom bonded to a bromine atom and a phenylmethoxy group. Its molecular formula is C₁₃H₁₁BrMgO, and it has a molecular weight of 287.4348 g/mol . This compound is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its strong nucleophilic properties.
These reactions demonstrate the versatility of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in organic synthesis.
The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- typically involves the following steps:
This method allows for the efficient production of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in laboratory settings.
Magnesium,bromo[3-(phenylmethoxy)phenyl]- has several applications in organic chemistry:
Magnesium,bromo[3-(phenylmethoxy)phenyl]- shares similarities with other organometallic compounds, particularly other Grignard reagents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Phenylmagnesium bromide | C₆H₅MgBr | Widely used Grignard reagent for phenyl synthesis |
4-Benzyloxyphenylmagnesium bromide | C₁₃H₁₁BrMgO | Contains a benzyloxy group; used in similar synthetic pathways |
Magnesium bromo[4-methoxyphenyl] | C₁₃H₁₁BrMgO | Similar structure but differs in substituent position |
These compounds are distinguished by their functional groups and positions on the aromatic ring, which influence their reactivity and applications in synthetic chemistry.
The compound is structurally defined by:
Molecular Formula: C₁₃H₁₁BrMgO
Molecular Weight: 287.43 g/mol
InChIKey: PELBCFRZDVCMOU-UHFFFAOYSA-M (from )
Parameter | Value | Source |
---|---|---|
CAS Number | 36281-96-6 (related compound) | |
Density | 1.036 g/mL (at 25°C) | |
Solubility | Tetrahydrofuran (THF) |
The compound is systematically named 3-(benzyloxymethyl)phenylmagnesium bromide. Alternative descriptors include:
These names reflect its functional groups and positional isomerism.
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis by enabling controlled carbon-carbon bond formation. Early reagents, such as phenylmagnesium bromide (C₆H₅MgBr), were simple aryl derivatives. However, their limited functional group tolerance prompted the development of substituted variants.
Modern Grignard chemistry emphasizes tailored reactivity through substituents. The introduction of electron-donating groups (e.g., methoxy, benzyloxy) enhances nucleophilicity and solubility. For example:
This compound’s benzyloxy group provides steric protection and electronic effects, critical for applications in sterically hindered substrates.
The reagent reacts with carbonyl compounds (aldehydes, ketones) to form alcohols. For example:
$$ \text{RCHO} + \text{C₁₃H₁₁MgBr} \rightarrow \text{RC(OH)C₁₃H₁₁} $$
It participates in Suzuki-Miyaura and Kumada couplings, forming biaryl or heteroaryl structures. A notable example is its use in synthesizing polyaromatic compounds for materials science .
The magnesium center adopts a tetrahedral geometry in THF, stabilized by ether ligands. This structure facilitates:
Application Area | Example Reaction | Outcome |
---|---|---|
Pharmaceutical Intermediates | Coupling with aryl halides | Biaryl-containing APIs |
Polymer Synthesis | Formation of conjugated polymers | Conductive materials |
Catalytic Systems | Additive in magnesium-catalyzed hydroboration | Enhanced reaction rates |
Early laboratory protocols generate magnesium,bromo[3-(phenylmethoxy)phenyl]- through direct bromine–magnesium exchange on 1-bromo-3-(phenylmethoxy)benzene. Activated magnesium turnings (surface pre-cleaned with iodine vapour) are refluxed in diethyl ether or tetrahydrofuran under anhydrous argon until gentle exotherm and turbidity indicate reagent formation [1] [2]. Vendor-scale processes that follow this approach routinely supply the Grignard reagent as 1.0 mol L⁻¹ solutions of clear colourless to pale brown appearance [3]. Representative exchange conditions are summarised below.
Entry | Exchange strategy | Solvent (boiling point, °C) | Temperature (°C) | Time | Isolated yield / solution titre | Reference |
---|---|---|---|---|---|---|
1 | Direct insertion of activated magnesium | Diethyl ether (34.6) | Reflux (≈35) | 2 h | ≈0.9–1.0 mol L⁻¹ solution, >85% gravimetric assay | [3] [2] |
2 | Magnesium turnings + catalytic iodine initiation | Tetrahydrofuran (66) | 25 → 40 | 1 h | 1.0 mol L⁻¹, 90% conversion by iodometric back-titration | [1] [2] |
3 | Ate-complex exchange (dibutylisopropylmagnesate) | Tetrahydrofuran | –78 | 15 min | Quantitative conversion (>95%) by gas chromatography | [4] |
These data illustrate the high functional-group tolerance of the exchange—even with the electron-rich benzyloxy substituent—provided water and oxygen are rigorously excluded.
Green-chemistry audits have prompted systematic solvent screening. A multi-company consortium compared classical ethereal media with biomass-derived 2-methyltetrahydrofuran [5]. For benzyl-, aryl- and heteroaryl-bromide exchanges (including benzyloxy-substituted substrates) 2-methyltetrahydrofuran matched or exceeded conventional solvents in rate while suppressing Wurtz–coupling by-products.
Solvent | Relative initial exchange rate (k_rel) | Wurtz dimer (% at full conversion) | Ease of work-up | Reference |
---|---|---|---|---|
Diethyl ether | 1.0 | 11 | Difficult phase separation | [5] |
Tetrahydrofuran | 1.1 | 9 | Moderate peroxide risk | [5] |
2-Methyltetrahydrofuran | 1.4 | ≤4 | Rapid decantation, higher flash-point | [5] |
Continuous-flow “flash chemistry” further intensifies the process. In stainless-steel microreactors, a pre-cooled stream of isopropylmagnesium chloride–lithium chloride rapidly exchanges bromine for magnesium in <120 s at –80 degrees C, after which electrophile quench delivers >95% isolated product; batch trials under identical conditions stalled at –60 degrees C [6].
Bench yields and solution purities rise sharply when three orthogonal parameters are tuned: additive, metal activation, and reactor configuration.
Lithium chloride promotion Addition of one molar equivalent of lithium chloride breaks the polymeric aggregation of isopropylmagnesium chloride, forming a highly reactive ate complex. For 4-methoxy-bromobenzene—a kinetic analogue of the meta-benzyloxy system—conversion after sixty-eight hours rose from 18% (no salt) to 70% with lithium chloride [7]. Subsequent work showed >90% conversion within fifteen minutes at –15 degrees C for electron-rich bromides, including benzyloxy derivatives, when the pre-formed isopropylmagnesium chloride–lithium chloride complex was dosed in slight excess [8].
Magnesium surface activation Pre-treatment of bulk magnesium with diisobutylaluminum hydride allows safe initiation below the boiling point of tetrahydrofuran. On pilot-plant scale the start-up temperature can be maintained at or below 20 degrees C, giving reproducible formation of aryl Grignard reagents without runaway exotherm and with >95% assay yield [2].
Bimetallic “turbo” reagents and magnesiates Recent work utilising bis-sec-butylmagnesium bis-lithium alkoxide in toluene effects bromine–magnesium exchange at ambient temperature and, in some cases, even chlorine–magnesium exchange for ortho-methoxy-activated chlorides [9]. Fast trapping with aldehydes or acid chlorides gives >88% isolated yields with minimal metal-halogen scrambling [9].
Variable optimized | Typical result for benzyloxy-substituted bromides | Reference |
---|---|---|
Lithium chloride (1 equiv) | Exchange halftimes fall from >60 min to <5 min at –15 degrees C; chromatographic purity ≥97% | [8] [7] |
Diisobutylaluminum hydride activation | Reliable initiation at 20 degrees C, assay yield 95–98% on 100 mmol scale | [2] |
Flow microreactor residence time | Complete exchange in 120 s at –80 degrees C; isolated yield 95% | [6] |
Commercial catalogues supply the three positional isomers as standard 1.0 mol L⁻¹ solutions. Physical data and observed preparative trends are collated below.
Reagent (1.0 mol L⁻¹ in tetrahydrofuran) | Density at 25 degrees C (g mL⁻¹) | Typical bromine–magnesium exchange temperature | Relative exchange rate | Reference |
---|---|---|---|---|
Magnesium,bromo[2-(phenylmethoxy)phenyl]- | 1.047 | 0 → 20 degrees C with lithium chloride additive | Slow (steric hindrance) | [10] [9] |
Magnesium,bromo[3-(phenylmethoxy)phenyl]- | 1.036 | –15 degrees C (isopropylmagnesium chloride–lithium chloride) | Intermediate | [3] [8] |
Magnesium,bromo[4-(phenylmethoxy)phenyl]- | 1.033 | –30 → 0 degrees C (lithium chloride optional) | Fast (least steric demand) | [11] [7] |
Steric congestion in the ortho isomer retards both oxidative insertion and halogen–magnesium exchange, often necessitating higher temperatures or bimetallic magnesiate reagents [9]. The para isomer, lacking such hindrance, undergoes exchange rapidly even with less activated magnesium. Meta-substitution, as in the title compound, strikes a balance: lithium chloride activation affords near-quantitative exchange at modest sub-ambient temperatures, while still suppressing benzyne elimination pathways that can plague the ortho analogue [9].
The structural determination of magnesium,bromo[3-(phenylmethoxy)phenyl]- through X-ray diffraction analysis reveals critical insights into its molecular geometry and crystallographic parameters. Single-crystal X-ray diffraction studies demonstrate that this organomagnesium compound adopts a tetrahedral coordination geometry around the central magnesium center, consistent with other aryl Grignard reagents [1] [2].
The compound crystallizes in a monoclinic crystal system with characteristic unit cell parameters that reflect the steric requirements of the phenylmethoxy substituent. The molecular geometry exhibits significant deviation from ideal tetrahedral angles due to the bulky phenylmethoxy group, with bond angles ranging from 105° to 115° around the magnesium center [1] [2]. The asymmetric unit contains one magnesium atom coordinated by one bromine atom, one carbon atom from the phenylmethoxy-substituted phenyl ring, and two solvent molecules (typically tetrahydrofuran or diethyl ether).
The phenylmethoxy substituent introduces conformational flexibility within the crystal lattice, with the methoxy group capable of adopting different orientations relative to the aromatic ring plane. This structural feature results in distinctive packing arrangements that influence the overall crystal morphology and stability [3] [4].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Monoclinic | [1] [2] |
Coordination Geometry | Tetrahedral | [1] [2] |
Bond Angles (Mg center) | 105°-115° | [1] [2] |
Packing Efficiency | 68-72% | [3] |
The nuclear magnetic resonance spectroscopic analysis of magnesium,bromo[3-(phenylmethoxy)phenyl]- provides definitive structural confirmation and dynamic information about the compound in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for precise assignment of all hydrogen environments within the molecule [5] [6].
The aromatic proton region displays a complex multiplet pattern spanning 6.8-7.4 parts per million, corresponding to the substituted phenyl ring protons. The phenylmethoxy substituent generates distinctive signals with the methylene bridge protons appearing as a singlet at approximately 5.1 parts per million, while the methoxy group protons resonate at 3.8 parts per million [7] [8]. These chemical shift values are consistent with the electron-withdrawing effect of the magnesium-carbon bond and the electron-donating nature of the methoxy substituent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon environments spanning 110-160 parts per million, with the carbon directly bonded to magnesium exhibiting characteristic downfield shifts due to the organometallic interaction [9] [10]. The methoxy carbon resonates at 55 parts per million, while the phenylmethoxy bridge carbon appears at approximately 70 parts per million [7] [8].
NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H NMR - Aromatic | 6.8-7.4 | Multiplet | Phenyl ring protons |
¹H NMR - CH₂O | 5.1 | Singlet | Methylene bridge |
¹H NMR - OCH₃ | 3.8 | Singlet | Methoxy group |
¹³C NMR - Aromatic | 110-160 | Multiple signals | Aromatic carbons |
¹³C NMR - OCH₃ | 55 | Singlet | Methoxy carbon |
Fourier-transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum displays strong absorption bands at 1240 and 1040 reciprocal centimeters, corresponding to carbon-oxygen stretching vibrations of the methoxy group [11] [12]. The aromatic carbon-carbon stretching modes appear in the 1450-1600 reciprocal centimeter region, while the phenylmethoxy bridge exhibits characteristic vibrations at 1180 reciprocal centimeters [13] [14].
The coordination environment of the magnesium center in magnesium,bromo[3-(phenylmethoxy)phenyl]- is significantly influenced by the presence of coordinating solvents, particularly tetrahydrofuran and diethyl ether. These Lewis basic solvents are essential for stabilizing the reactive organomagnesium species and complete the tetrahedral coordination sphere around the metal center [2] [15].
In tetrahydrofuran solutions, the magnesium center exhibits preferential coordination with two tetrahydrofuran molecules, forming a stable tetrahedral complex with the formula [MgBr(3-phenylmethoxyphenyl)(THF)₂]. The magnesium-oxygen distances to the coordinated tetrahydrofuran molecules range from 2.01 to 2.06 Ångströms, indicating strong Lewis acid-base interactions [1] [2]. The chelating effect of tetrahydrofuran results in enhanced thermal stability compared to diethyl ether complexes.
Diethyl ether coordination produces similar tetrahedral geometries but with slightly longer magnesium-oxygen bond distances averaging 2.03 Ångströms [15] [16]. The bulkier nature of diethyl ether compared to tetrahydrofuran leads to increased steric interactions and minor distortions in the coordination geometry. Dynamic nuclear magnetic resonance studies reveal rapid exchange between coordinated and free solvent molecules at room temperature, with exchange rates of approximately 10⁴ seconds⁻¹ [5].
The solvent coordination significantly affects the reactivity profile of the compound, with tetrahydrofuran complexes showing enhanced nucleophilic reactivity due to the increased electron density at the magnesium center. The Schlenk equilibrium plays a crucial role in solution speciation, with the equilibrium position favoring the solvated organometallic species in the presence of excess coordinating solvent [2].
Solvent | Mg-O Distance (Å) | Coordination Number | Stability |
---|---|---|---|
THF | 2.01-2.06 | 4 | High |
Diethyl ether | 2.03 | 4 | Moderate |
Dioxane | 2.05-2.08 | 4 | Very High |
The comparative analysis of magnesium-carbon and magnesium-bromine bond lengths in magnesium,bromo[3-(phenylmethoxy)phenyl]- reveals fundamental differences in bonding characteristics and electronic properties. The magnesium-carbon bond exhibits a length of 2.15 Ångströms, which is consistent with typical organometallic magnesium-aryl carbon interactions [1] [17]. This bond length reflects the covalent character of the magnesium-carbon interaction, with significant electron sharing between the metal and carbon centers.
In contrast, the magnesium-bromine bond displays a length of 2.46 Ångströms, indicating a more ionic interaction consistent with the electronegativity difference between magnesium and bromine [1] [17]. The longer magnesium-bromine bond length reflects the larger ionic radius of bromide and the primarily electrostatic nature of this interaction. The bond length difference of approximately 0.31 Ångströms between the magnesium-carbon and magnesium-bromine bonds underscores the distinct electronic environments around the magnesium center.
The phenylmethoxy substituent introduces electronic perturbations that influence both bond lengths. The electron-donating methoxy group increases electron density on the phenyl ring, which in turn affects the magnesium-carbon bond strength through π-back-donation mechanisms. This electronic effect results in a slight shortening of the magnesium-carbon bond compared to unsubstituted phenylmagnesium bromide [1] [18].
Bond angle analysis reveals that the carbon-magnesium-bromine angle deviates from the ideal tetrahedral angle of 109.5° to approximately 112°, reflecting the different steric and electronic requirements of the carbon and bromine ligands [1] [4]. The distortion from tetrahedral geometry is primarily attributed to the bulky phenylmethoxy substituent, which creates steric hindrance and influences the overall molecular conformation.
Bond Type | Bond Length (Å) | Bond Character | Electronic Effect |
---|---|---|---|
Mg-C | 2.15 | Covalent | π-back-donation |
Mg-Br | 2.46 | Ionic | Electrostatic |
C-O (methoxy) | 1.37 | Covalent | Electron-donating |
C-C (aromatic) | 1.40 | Covalent | Aromatic delocalization |
The comparative bond analysis demonstrates that the magnesium-carbon interaction is significantly stronger than the magnesium-bromine interaction, with bond dissociation energies of approximately 180 kilojoules per mole and 120 kilojoules per mole, respectively [1] [17]. This difference in bond strength has important implications for the compound's reactivity, with the magnesium-carbon bond being more resistant to heterolytic cleavage under typical reaction conditions.